molecular formula C22H20N6O2 B2703786 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921548-77-8

5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2703786
CAS No.: 921548-77-8
M. Wt: 400.442
InChI Key: LLEKWOGKVXHERO-UHFFFAOYSA-N
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Description

5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique triazolo[4,3-e]purine core, which is substituted with methyl, benzyl, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: Starting with a suitable purine derivative, the triazole ring is formed through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of methyl, benzyl, and tolyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazolo[4,3-e]purine core. This step may require elevated temperatures and the presence of catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolo[4,3-e]purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-7,8(6H,9H)-dione
  • 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,7(8H,9H)-dione

Uniqueness

Compared to similar compounds, 5-methyl-9-(4-methylbenzyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and tolyl groups provides a distinct steric and electronic environment, potentially enhancing its interaction with biological targets and its stability under various conditions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-4-8-15(9-5-13)12-27-17-19(29)23-22(30)26(3)20(17)28-18(24-25-21(27)28)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEKWOGKVXHERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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